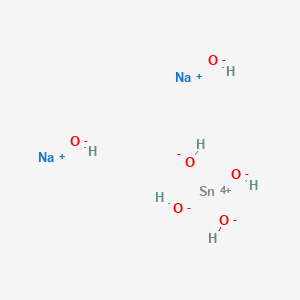

Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

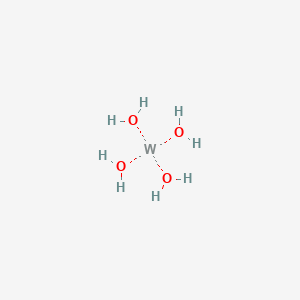

Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as disodium tin hexahydroxide, is an inorganic compound with the molecular formula H6Na2O6Sn . It has a molecular weight of 266.73 g/mol . The compound is composed of sodium (Na), water (H2O), and tin powder (Sn) .

Synthesis Analysis

Sodium stannate can be synthesized by dissolving metallic tin or tin (IV) oxide in sodium hydroxide . The reactions are as follows :Molecular Structure Analysis

The anion in sodium stannate is a coordination complex that is octahedral in shape . The Sn—O bond distances average 2.071 Å .Physical And Chemical Properties Analysis

Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)- is a colorless or white solid . It has a density of 4.68 g/cm^3 . The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6 .Scientific Research Applications

Electrochemical Migration Inhibition

The compound has been used in the study of electrochemical migration (ECM) of pure tin . The inhibition effect of the compound on ECM was investigated by means of water drop testing and surface characterizations . This application is particularly relevant in the field of metallurgy and materials science.

Production of Pure Tin Coatings

The compound has been used in the production of pure tin coatings from an alkaline bath plating . The plating bath was composed of sodium stannate and sodium hydroxide with sorbitol as an additive . This application is significant in the field of coatings and surface treatments.

Anode Material in Lithium-Ion and Sodium-Ion Batteries

Stannate-based materials, including the compound , have been studied as potential anode materials in lithium-ion and sodium-ion batteries . These materials are strong candidates for next-generation anode materials due to their high theoretical capacity, superior lithium storage mechanism, and suitable operating voltage .

Environmental Applications

The compound has potential environmental applications. For instance, it has been suggested that microbial biopolymers, which could potentially include the compound, can be used as a value-added and sustainable approach to wastewater treatment .

Use in Microelectronics

The compound has been used in the protection of electronic components. It has been shown to inhibit the formation of unwanted metallic outgrowths, termed as whiskers, which can cause short-circuiting of electronic circuits .

Use in Industrial Processes

The compound has been used in industrial processes, particularly in the production of coatings and surface treatments . It has been shown to produce very smooth and shiny coatings, making it a valuable material in various industrial applications .

Safety and Hazards

properties

IUPAC Name |

disodium;tin(4+);hexahydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBLIIMRRPPEO-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

12027-70-2 |

Source

|

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)